molecular formula C10H11FO2 B2467679 (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid CAS No. 2248198-54-9

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Cat. No.: B2467679
CAS No.: 2248198-54-9
M. Wt: 182.194
InChI Key: JDWUYNKWOVASPA-ZETCQYMHSA-N
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Description

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a chiral chemical compound characterized by a propanoic acid backbone substituted with a 2-fluorophenyl group at the 3-position and a methyl group at the 2-position. The stereocenter at the 2-carbon is in the (S) configuration. This structure makes it a valuable non-natural amino acid analog and a versatile building block in organic synthesis and pharmaceutical research . As a fluorinated building block , this compound is primarily used in the research and development of new chemical entities. Its structure suggests potential applications as a key pharmaceutical intermediate in the synthesis of more complex molecules, such as protease inhibitors, receptor agonists/antagonists, and other bioactive compounds . The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and bioavailability. The specific research applications and mechanism of action for this compound are not fully detailed in the available literature. Researchers are encouraged to explore its utility based on its structural features. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-3-(2-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUYNKWOVASPA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Performance Metrics for Key Synthetic Routes

Method Yield (%) ee (%) Scalability Cost Index
Chiral Auxiliary 70–75 95–98 Moderate High
NHC Catalysis 80–85 90–95 High Moderate
Enzymatic Resolution 40–45 >99 Low Low
Grignard Alkylation 65–70 0 High Low
Friedel-Crafts (TfOH) 50–55 0 Moderate Moderate

NHC catalysis emerges as the most balanced approach, offering high yields and enantioselectivity without stoichiometric chiral reagents. The Grignard method, while scalable, requires downstream resolution steps.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted phenyl derivatives.

Scientific Research Applications

Synthetic Chemistry

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated structure enhances the lipophilicity and bioactivity of the resulting compounds, making it valuable in drug design.

  • Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its incorporation into drug molecules can improve efficacy and selectivity due to the fluorine atom's unique electronic properties.

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Enzymatic Applications

The compound has been employed in enzymatic reactions to produce enantiomerically pure amino acids. For instance:

  • Threonine Aldolases : Using threonine aldolases from Pseudomonas sp., researchers have synthesized (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid with high diastereoselectivity, demonstrating its utility in asymmetric synthesis .

Case Study 1: Antimicrobial Activity

A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Synthesis of Enantiopure Compounds

In a preparative study, this compound was used to synthesize enantiopure l-α-methyl-phenylalanine via a two-step chemo-enzymatic transformation. This method showcased high yields and selectivity, emphasizing its importance in pharmaceutical applications .

Mechanism of Action

The mechanism of action of (2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-3-phenylpropanoic acid: Similar structure but lacks the fluorine atom.

    (2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid: Similar structure with the fluorine atom in a different position on the phenyl ring.

    Ibuprofen: A well-known non-steroidal anti-inflammatory drug with a similar propanoic acid backbone.

Uniqueness

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid is unique due to the presence of the fluorine atom at the ortho position on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

(2S)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a propanoic acid backbone with a fluorinated aromatic ring. The presence of the fluorine atom enhances its lipophilicity, which may improve membrane permeability and interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluorine substitution is believed to increase binding affinity and selectivity, which can influence various biochemical pathways. This compound has been investigated for its potential effects on:

  • Enzyme Function : Modulating the activity of enzymes involved in metabolic processes.
  • Cell Signaling Pathways : Influencing pathways that regulate cell growth, differentiation, and apoptosis.

1. Therapeutic Potential

Research indicates that this compound may possess therapeutic properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Analgesic Properties : Investigations into its analgesic effects are ongoing, with some evidence pointing towards pain relief capabilities.

2. Neuromodulatory Effects

Similar compounds have shown neuromodulatory properties, influencing neurotransmitter systems such as glutamate and dopamine. This suggests that this compound could also play a role in:

  • Cognitive Function : Potential applications in enhancing learning and memory through modulation of excitatory neurotransmission .
  • Metabolic Disorders : Its effects on glucose metabolism may position it as a candidate for managing conditions like diabetes .

Case Studies

Data Table: Summary of Biological Activities

Biological ActivityEvidence/Source
Anti-inflammatoryPreliminary studies
AnalgesicOngoing investigations
NeuromodulatoryPotential effects on neurotransmitters
Glucose metabolismRelated studies on GPR40 agonism
AntimicrobialIn vitro studies on similar compounds

Q & A

Q. What are the optimal synthetic routes for (2S)-3-(2-fluorophenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield and enantiomeric purity?

Methodological Answer: Synthesis can be achieved via asymmetric catalysis, Friedel-Crafts alkylation, or enantioselective hydrogenation. For example:

  • Friedel-Crafts Alkylation : Use 2-fluorobenzene derivatives with methyl acrylate, followed by chiral resolution .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to preserve stereochemistry .
    Key factors include solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst loading (5–10 mol%). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What analytical techniques are recommended for characterizing the compound’s structural and chiral integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the fluorophenyl moiety and methyl stereochemistry. 19^{19}F NMR detects fluorine substitution patterns .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA (90:10) to resolve enantiomers .
  • Mass Spectrometry (HRMS) : Validate molecular formula (C10_{10}H11_{11}FO2_2) and isotopic patterns .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during large-scale synthesis?

Methodological Answer:

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic esters .
  • Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and resolve intermediates in situ .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in fluorophenyl-containing analogs?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 2-fluorophenyl group with chloro or methoxy groups to assess electronic effects on target binding .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes like cyclooxygenase (COX), correlating docking scores with in vitro IC50_{50} values .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (fluorine) and hydrophobic regions (methyl group) using Schrödinger’s Phase .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends in IC50_{50} values or cytotoxicity .
  • Orthogonal Assays : Validate COX inhibition via ELISA (PGE2_2 quantification) and SPR (binding kinetics) to rule out assay-specific artifacts .
  • Replicate Under Standardized Conditions : Control variables like cell line (e.g., RAW 264.7 vs. THP-1), serum concentration, and solvent (DMSO < 0.1%) .

Q. What experimental designs are recommended for assessing metabolic stability in hepatic models?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint_{int}) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify isoform-specific interactions .
  • Reactive Metabolite Trapping : Add glutathione (GSH) to detect thioether adducts indicative of bioactivation risks .

Q. How can computational methods predict toxicity and off-target effects early in development?

Methodological Answer:

  • QSAR Models : Apply tools like LAZAR or ProTox-II to predict hepatotoxicity and mutagenicity based on structural descriptors .
  • Off-Target Profiling : Use SwissTargetPrediction to rank potential kinase or GPCR targets, followed by in vitro panels (e.g., Eurofins SafetyScreen44) .
  • MD Simulations : Simulate binding to hERG channels (20 ns trajectories) to assess cardiac liability risks .

Specialized Methodological Questions

Q. What in vitro and in vivo models are suitable for studying anti-inflammatory mechanisms?

Methodological Answer:

  • RAW 264.7 Macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation. Compare to NSAIDs (e.g., ibuprofen) .
  • Carrageenan-Induced Paw Edema (Rat) : Administer 10–50 mg/kg orally; assess edema volume at 3–6 h post-injection .
  • COX-1/COX-2 Isozyme Selectivity : Use recombinant enzyme assays (Cayman Chemical) to calculate selectivity ratios .

Q. How should researchers address stability issues in aqueous formulations?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light (254 nm). Monitor degradation via UPLC-PDA .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose, mannitol) for long-term storage .
  • Nanoencapsulation : Use PLGA nanoparticles to enhance solubility and reduce hydrolysis .

Q. What regulatory guidelines apply to impurity profiling for preclinical development?

Methodological Answer:

  • ICH Q3A/B : Quantify impurities > 0.1% via HPLC-UV, identifying structures via LC-MS/MS and spiking with reference standards .
  • Genotoxic Impurities : Follow ICH M7 limits (<1.5 μg/day) for alkylating agents; test via Ames assay .
  • Chiral Purity : Ensure ee > 99% using validated chiral methods per FDA guidance .

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